molecular formula C10H18N2S B2492915 4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile CAS No. 1596915-86-4

4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile

Cat. No. B2492915
CAS RN: 1596915-86-4
M. Wt: 198.33
InChI Key: KQLBTHMTWFILDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multistep reactions, starting from simpler precursors. While specific details on the synthesis of "4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile" are scarce, related compounds such as 1,4-bis(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yloxy)butanes and dimethyl 1-(2-chloroquinolin-3-yl)-2,2-dicyanoethylphosphonate highlight the versatility and complexity of organic synthesis techniques. These processes may involve condensation, cyclization, and substitution reactions, which are common in the synthesis of nitrogen-containing heterocycles (Klásek, Kafka, & Kappe, 1995); (Pokalwar, 2020).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Studies on compounds such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provide insights into the complex interactions within molecules, including hydrogen bonding and molecular packing, which can be inferred for the subject compound (Sun et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar functional groups to "4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile" highlight the reactivity of nitriles and thiomorpholines. For example, the synthesis and reactivity of dimorpholino derivatives demonstrate the potential for complex transformations, which can be applied to the study of related nitrile compounds (Mugnoli et al., 1980).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are often determined by their molecular structure. While specific data for "4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile" may not be available, analogous studies offer insights. For instance, the crystal structure analysis of related compounds provides valuable information on molecular conformations and intermolecular interactions, which are critical for understanding physical properties (Kawano et al., 1992).

Scientific Research Applications

Chemical Synthesis and Drug Development

A study highlights the synthesis of new hybrid compounds, including molecules that incorporate fragments of known antiepileptic drugs, showcasing the potential of 4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile in the development of new pharmaceutical agents with broad spectra of activity in preclinical seizure models (Kamiński et al., 2015).

Pharmacokinetics and Metabolism

A comprehensive investigation into the disposition and metabolism of 2,2′-dimorpholinodiethyl ether (DMDEE) in rats and mice elucidated the extensive urinary excretion and significant tissue distribution of this compound, highlighting its potential implications in pharmacokinetics and toxicology studies (Waidyanatha et al., 2020).

Tumorigenesis and Carcinogenicity Studies

Research on the effects of dimethylarsenics on pulmonary tumorigenesis initiated by 4-nitroquinoline 1-oxide in mice revealed the promotion and progression of the tumorigenic process, shedding light on the potential carcinogenic properties of compounds related to 4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile (Yamanaka et al., 1996).

The study provides insight into how modifications in the molecular structure of nitrosomorpholines, like 2,6-dimethylnitrosomopholine, can markedly alter tumorigenicity, highlighting the importance of understanding the structural factors and reactivity in the development of carcinogenic compounds (Lijinsky & Taylor, 1975).

Chemical and Biological Studies

Studies on various analgetic-antipyretic compounds, including those with morpholino groups, provide valuable information about the analgetic and antipyretic activities of these compounds, potentially guiding further research in medical and chemical sciences (Weaver & Abreu, 1960).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the GHS (Globally Harmonized System) pictograms GHS05 and GHS07 . Hazard statements include H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-(2,2-dimethylthiomorpholin-4-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-10(2)9-12(7-8-13-10)6-4-3-5-11/h3-4,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLBTHMTWFILDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile

CAS RN

1596915-86-4
Record name 4-(2,2-dimethylthiomorpholin-4-yl)butanenitrile
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